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Abstract

4-(2-Methoxyphenyl)benzonitrile, also identified in chemical literature as 2'-methoxy-[1,1'-
biphenyl]-4-carbonitrile, is a biphenyl derivative with significant potential in medicinal chemistry
and materials science. Its structural motif, featuring a methoxy group in the ortho position of
one phenyl ring and a nitrile group in the para position of the other, presents a unique scaffold
for the development of novel therapeutic agents and functional organic materials. This technical
guide provides a comprehensive overview of the chemical and physical properties of 4-(2-
Methoxyphenyl)benzonitrile, detailed synthetic protocols, in-depth spectroscopic analysis,
and a review of its current and potential applications.

Introduction

Biphenyl scaffolds are privileged structures in drug discovery, known for their ability to mimic
peptide bonds and interact with biological targets. The introduction of a methoxy group at the

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b039375#bc-rfq
https://www.benchchem.com/product/b039375/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-4-2-methoxyphenyl-benzonitrile
https://www.benchchem.com/product/b039375/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-4-2-methoxyphenyl-benzonitrile
https://www.benchchem.com/product/b039375/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-4-2-methoxyphenyl-benzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039375?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2'-position of the biphenyl ring system in 4-(2-Methoxyphenyl)benzonitrile introduces a
conformational twist, influencing the molecule's three-dimensional shape and its potential
interactions with protein binding sites. The nitrile group, a versatile functional group, can act as
a hydrogen bond acceptor, a metabolic handle, or a precursor for other functionalities, making
this compound a valuable intermediate in organic synthesis. This guide aims to provide a
detailed technical resource for researchers working with or considering the use of this
compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-(2-
Methoxyphenyl)benzonitrile is essential for its effective use in research and development.

| dentificati

Identifier Value

Systematic Name 4-(2-Methoxyphenyl)benzonitrile
2'-Methoxy-[1,1'-biphenyl]-4-carbonitrile, 2'-

Synonyms )
Methoxy-4-cyanobiphenyl

CAS Number 113547-30-1

Molecular Formula C14H11NO

Molecular Weight 209.24 g/mol

Chemical Structure

Physical Properties

While specific experimental data for the melting and boiling points of 4-(2-
Methoxyphenyl)benzonitrile are not readily available in the searched literature, the properties
of the isomeric 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile (CAS 58743-77-4) can provide an
estimate. This isomer is a white solid with a melting point of 93-95 °C[1]. It is anticipated that 4-
(2-Methoxyphenyl)benzonitrile will also be a solid at room temperature with a comparable
melting point.
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Property Value Source
Physical State Solid (predicted) N/A
Melting Point Not available N/A
Boiling Point Not available N/A

Soluble in common organic
solvents like DMF, DMSO, and

Solubility _ N/A
chlorinated solvents
(predicted).
Sealed in a dry environment at
Storage [2]

2-8°C.

Synthesis and Elucidation

The synthesis of 4-(2-Methoxyphenyl)benzonitrile is most effectively achieved through
palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a
prominent and versatile method.

Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful tool for the formation of carbon-carbon
bonds, particularly for the synthesis of biaryl compounds[3]. The reaction involves the coupling
of an organoboron compound with a halide or triflate in the presence of a palladium catalyst
and a base[3]. For the synthesis of 4-(2-Methoxyphenyl)benzonitrile, the logical
disconnection points to (2-methoxyphenyl)boronic acid and 4-bromobenzonitrile as the starting
materials.

Figure 1: General workflow for the Suzuki-Miyaura coupling synthesis of 4-(2-
Methoxyphenyl)benzonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling
reactions for similar biaryl compounds[4][5]. Optimization of reaction conditions may be
necessary to achieve high yields.
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Materials:

(2-Methoxyphenyl)boronic acid

4-Bromobenzonitrile

Palladium catalyst (e.qg., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a])
Base (e.g., potassium carbonate [K2COs] or cesium carbonate [Cs2CO3])
Solvent system (e.g., Toluene, or a mixture of 1,4-Dioxane and water)
Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stir bar, combine (2-methoxyphenyl)boronic acid (1.0 eq), 4-bromobenzonitrile (1.0-1.2 eq),
the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

Solvent Addition: Add the chosen solvent system to the flask. The reaction should be carried
out under an inert atmosphere (e.g., nitrogen or argon).

Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-110 °C, depending
on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC)
or gas chromatography-mass spectrometry (GC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic
solvent system was used, separate the organic layer. If a single solvent was used, dilute the
reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude
product.
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 Purification: Purify the crude product by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-
Methoxyphenyl)benzonitrile.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural confirmation of 4-(2-
Methoxyphenyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 4-(2-Methoxyphenyl)benzonitrile is not available in the searched
literature, the expected chemical shifts can be predicted based on the structure and
comparison with the isomeric 4'-methoxy-[1,1'-biphenyl]-2-carbonitrile.

IH NMR (Predicted):

e Aromatic Protons: A complex multiplet pattern is expected in the range of & 7.0-7.8 ppm,
corresponding to the eight aromatic protons. The protons on the benzonitrile ring will likely
appear as two doublets, while the protons on the methoxyphenyl ring will show more
complex splitting patterns due to the methoxy group.

o Methoxy Protons: A sharp singlet is anticipated around & 3.8-3.9 ppm, corresponding to the
three protons of the methoxy group.

13C NMR (Predicted):

o Aromatic Carbons: Multiple signals are expected in the aromatic region (6 110-160 ppm).
The carbon bearing the nitrile group will be significantly deshielded. The carbon attached to
the methoxy group will also be deshielded.

 Nitrile Carbon: The carbon of the nitrile group is expected to appear as a singlet around o
118-120 ppm.

o Methoxy Carbon: The carbon of the methoxy group should appear as a singlet around & 55-
56 ppm.
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For comparison, the reported 3C NMR data for the isomeric 4'-methoxy-[1,1'-biphenyl]-2-
carbonitrile shows signals at 6 160.3, 145.3, 132.7, 131.6, 128.5, 127.2, 119.2, 114.6, 110.2,
and 55.5 ppm[6].

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the

molecule.
Functional Group Expected Wavenumber (cm~?)
C=N (Nitrile) ~2220-2230

~1250 (asymmetric stretch), ~1040 (symmetric
C-O-C (Aryl Ether)

stretch)
C=C (Aromatic) ~1600, ~1500, ~1450
C-H (Aromatic) ~3030-3100

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.
o Expected Molecular lon (M*): m/z = 209.0841 (calculated for C14aH11NO)

o Fragmentation Pattern: Fragmentation may involve the loss of the methoxy group (-OCHs) or
the nitrile group (-CN), leading to characteristic fragment ions.

Applications and Biological Relevance

The biphenyl scaffold is a common feature in many biologically active compounds[2]. The
unique substitution pattern of 4-(2-Methoxyphenyl)benzonitrile makes it an attractive
candidate for investigation in various therapeutic areas.

e Drug Discovery: The nitrile group can serve as a bioisostere for other functional groups and
can participate in key interactions with biological targets. The methoxy group can influence
the compound's metabolic stability and pharmacokinetic profile.
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o Materials Science: Biphenyl derivatives are known for their use in liquid crystals and organic
light-emitting diodes (OLEDS)[2]. The specific electronic properties conferred by the methoxy
and nitrile groups could make this compound a candidate for novel electronic materials.

While specific biological activities for 4-(2-Methoxyphenyl)benzonitrile have not been detailed
in the available literature, related methoxy- and cyano-substituted biphenyls have shown a
range of biological activities, including anticancer and anti-inflammatory properties[2].

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(2-Methoxyphenyl)benzonitrile is not readily
available. However, based on the GHS classifications for the isomeric 4'-methoxy-[1,1'-
biphenyl]-4-carbonitrile, the following hazards should be anticipated[7]:

o Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
» Skin and Eye Irritation: Causes skin and serious eye irritation.
o Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Wash hands thoroughly after handling.

Conclusion

4-(2-Methoxyphenyl)benzonitrile is a valuable chemical entity with significant potential for
applications in both medicinal chemistry and materials science. This technical guide has
provided a comprehensive overview of its known and predicted properties, a plausible and
detailed synthetic route via the Suzuki-Miyaura coupling, and an analysis of its expected
spectroscopic characteristics. While further experimental validation of some of the physical and
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biological properties is required, this document serves as a foundational resource for
researchers and scientists interested in exploring the potential of this intriguing biphenyl
derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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